molecular formula C13H20N2 B1519710 1-Benzyl-2-ethylpiperazine CAS No. 1031926-99-4

1-Benzyl-2-ethylpiperazine

Cat. No.: B1519710
CAS No.: 1031926-99-4
M. Wt: 204.31 g/mol
InChI Key: RPNXMSHPLCRYIM-UHFFFAOYSA-N
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Description

1-Benzyl-2-ethylpiperazine is a piperazine derivative characterized by a benzyl group at the 1-position and an ethyl substituent at the 2-position of the piperazine ring. Its molecular formula is C₁₃H₂₀N₂, with a molecular weight of 204.3 g/mol.

Properties

IUPAC Name

1-benzyl-2-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-13-10-14-8-9-15(13)11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNXMSHPLCRYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656938
Record name 1-Benzyl-2-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031926-99-4
Record name 1-Benzyl-2-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The primary targets of 1-Benzyl-2-ethylpiperazine are the serotonergic and dopaminergic receptor systems. These systems play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.

Pharmacokinetics

It is known that the compound is metabolized in the liver and excreted through the kidneys. The bioavailability, distribution, metabolism, and excretion (ADME) properties of 1-Benzyl-2-ethylpiperazine can impact its bioavailability and therapeutic effects.

Result of Action

The molecular and cellular effects of 1-Benzyl-2-ethylpiperazine’s action are largely due to its interaction with the serotonergic and dopaminergic systems. This can lead to increased serotonin concentrations in the extracellular fluids surrounding the cell, resulting in increased activation. The compound is known to have euphoriant and stimulant properties.

Biological Activity

1-Benzyl-2-ethylpiperazine (BEP) is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by a benzyl group and an ethyl substituent on the piperazine ring, has been studied primarily for its interactions with various receptors and its therapeutic implications.

1-Benzyl-2-ethylpiperazine exhibits biological activity primarily through its interaction with sigma receptors, particularly the sigma-1 receptor (σ1R). The σ1R is implicated in various neurological processes, including pain modulation, neuroprotection, and the regulation of mood. Research indicates that compounds similar to BEP can act as selective σ1R antagonists, which may have therapeutic applications in treating chronic pain and other neurological disorders .

Pharmacological Properties

Affinity and Selectivity:
Recent studies have shown that benzylpiperazine derivatives, including BEP, possess varying affinities for σ1R and σ2 receptors. For instance, compounds designed based on the benzylpiperazine scaffold demonstrated significant selectivity for σ1R over σ2R, with some derivatives exhibiting Ki values in the low nanomolar range . This selectivity is crucial for minimizing side effects associated with non-specific receptor interactions.

Analgesic Effects:
In preclinical models, BEP has demonstrated dose-dependent antinociceptive effects. For example, one study reported that a related compound produced significant pain relief in mouse models of inflammatory pain without inducing sedation or impairing motor functions . Such findings suggest that BEP and its analogs could be further developed as analgesics with a favorable safety profile.

Toxicological Considerations

While exploring the therapeutic potential of BEP, it is essential to consider its safety profile. Reports indicate that related piperazine derivatives can lead to adverse effects such as hyperthermia and seizures when misused or taken in high doses . Therefore, understanding the toxicological aspects of BEP is critical for its development as a therapeutic agent.

Comparative Analysis with Related Compounds

The biological activity of 1-benzyl-2-ethylpiperazine can be compared with other piperazine derivatives to highlight its unique properties.

Compound NameSigma-1 Affinity (Ki)Selectivity (σ2/σ1)Notable Effects
1-Benzyl-2-ethylpiperazineTBDTBDAnalgesic effects
4-Methoxybenzylpiperazine1.6 nM886Antinociceptive
N-Ethyl-piperazineTBDTBDVaries

Note: TBD = To Be Determined based on further research.

Study on Analgesic Properties

In a controlled study involving animal models, a benzylpiperazine derivative was tested for its analgesic properties. The results indicated that the compound significantly reduced pain responses in mice subjected to formalin-induced inflammation. The study concluded that this class of compounds could be promising candidates for developing new analgesics targeting the σ1R pathway .

Toxicity Assessment

A retrospective analysis of patients who ingested benzylpiperazine revealed severe adverse reactions, including seizures and renal failure. These findings underscore the importance of thorough toxicity assessments in clinical settings when considering piperazine derivatives like BEP for therapeutic use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Piperazine derivatives are distinguished by substituents on the aromatic ring (benzyl/phenyl group) and the piperazine core. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol)
1-Benzyl-2-ethylpiperazine Benzyl (1), Ethyl (2) C₁₃H₂₀N₂ 204.3
1-Benzylpiperazine (BZP) Benzyl (1) C₁₁H₁₆N₂ 176.26
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃-phenyl (1) C₁₁H₁₃F₃N₂ 230.23
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl-phenyl (1) C₁₀H₁₃ClN₂ 196.68
1-(4-Methoxyphenyl)piperazine (4-MeOPP) 4-OCH₃-phenyl (1) C₁₁H₁₆N₂O 192.26

Data sourced from

Key Observations:
  • Lipophilicity : The ethyl group in 1-benzyl-2-ethylpiperazine increases lipophilicity (predicted LogP ~2.5) compared to BZP (LogP 1.547) and mCPP (LogP 1.598–1.600) .
  • Steric Effects : Bulkier 2-position substituents (e.g., ethyl vs. methyl) may influence receptor binding or metabolic stability.

Physicochemical Properties

Property 1-Benzyl-2-ethylpiperazine BZP TFMPP mCPP
State at Room Temp. Likely liquid* Liquid Powder Liquid
Density (g/mL) ~1.0 (estimated) 1.014 1.226 1.19–1.195
Boiling Point (°C) Not reported 275–280 >300 285–290

Inference based on analogs with similar alkyl chains

Pharmacological and Therapeutic Profiles

While direct data for 1-benzyl-2-ethylpiperazine are scarce, insights can be drawn from related compounds:

  • BZP: Acts as a stimulant, modulating serotonin and dopamine receptors.
  • TFMPP : A serotonin receptor agonist, often used in combination with BZP for entactogenic effects .
  • mCPP : A 5-HT₂C receptor agonist investigated for obesity and anxiety, but associated with adverse effects like migraines .
  • 1-Benzhydrylpiperazine : Metabolite of cinnarizine (antihistamine), highlighting piperazines' role in CNS drug metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-2-ethylpiperazine
Reactant of Route 2
Reactant of Route 2
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